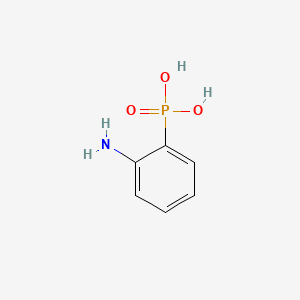

(2-Aminophenyl)phosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8NO3P/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYBKYQDGKGCSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225702 | |

| Record name | Phosphonic acid, (o-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7472-16-4 | |

| Record name | P-(2-Aminophenyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7472-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Aminophenyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007472164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC402274 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (o-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminophenyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-AMINOPHENYL)PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVH27H43YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Aminophenyl Phosphonic Acid and Its Analogues

Established Synthetic Pathways to (2-Aminophenyl)phosphonic acid

Several well-established routes have been developed for the synthesis of this compound, each with its own advantages and limitations. These pathways often involve multiple steps and utilize readily available starting materials.

Multi-step Synthesis from Aniline (B41778) Precursors

A common and versatile approach to this compound involves a multi-step synthesis starting from aniline or its derivatives, such as 2-nitroaniline. A representative synthetic route is outlined below:

Protection of the Amino Group: The amino group of the aniline precursor is often protected to prevent unwanted side reactions in subsequent steps. This can be achieved by reacting the aniline with an appropriate protecting group, such as an acetyl or a carbamate group.

Introduction of the Phosphonate (B1237965) Group: The phosphonate moiety is then introduced onto the aromatic ring. One common method is the Sandmeyer-type reaction, where the corresponding diazonium salt is reacted with a source of phosphorus, such as phosphorus trichloride, in the presence of a copper catalyst.

Hydrolysis of the Phosphonate Ester: The resulting phosphonate ester is then hydrolyzed to the corresponding phosphonic acid. This is typically achieved by treatment with a strong acid, such as concentrated hydrochloric acid, or by using reagents like bromotrimethylsilane followed by methanolysis.

Deprotection of the Amino Group: Finally, the protecting group on the amino function is removed to yield the desired this compound.

This multi-step approach allows for the synthesis of a variety of substituted analogues by using appropriately substituted aniline precursors.

Phosphoramidate-Aminophosphonate Rearrangement Reactions

The phosphoramidate-aminophosphonate rearrangement is a powerful method for the formation of a carbon-phosphorus bond. This reaction involves the base-induced isomerization of a phosphoramidate to an α-aminophosphonate nih.gov. The general mechanism proceeds as follows:

Formation of the Phosphoramidate: An aniline derivative is reacted with a phosphorylating agent, such as diethyl chlorophosphate, to form the corresponding phosphoramidate.

Deprotonation: A strong base, such as an organolithium reagent (e.g., s-BuLi), is used to deprotonate the carbon atom alpha to the nitrogen atom, generating a carbanion.

Rearrangement: The phosphinoyl group then migrates from the nitrogen atom to the adjacent carbanion, forming a new C-P bond and yielding the lithiated α-aminophosphonate.

Workup: The reaction is quenched with an acid to afford the final α-aminophosphonate product.

This rearrangement has been shown to proceed with a retentive course at the carbon atom nih.gov. The choice of base and reaction conditions can be crucial for the success and selectivity of the rearrangement nih.gov.

Transition Metal-Catalyzed Phosphonylation Approaches (e.g., Palladium-catalyzed reactions of aryl halides)

Transition metal-catalyzed cross-coupling reactions have emerged as a highly efficient tool for the formation of C-P bonds. Palladium-catalyzed phosphonylation of aryl halides, in particular, offers a direct route to arylphosphonates. For the synthesis of this compound, a suitable precursor would be a 2-haloaniline derivative.

The reaction typically involves the coupling of a 2-haloaniline (e.g., 2-bromoaniline or 2-iodoaniline) with a phosphite ester, such as diethyl phosphite, in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. For instance, palladium(II) acetate with triphenylphosphine as a ligand has been used effectively. The use of an alcoholic solvent has been shown to significantly improve the yields in the synthesis of a broad range of arylphosphonates researchgate.net.

This method is valued for its functional group tolerance and the ability to introduce the phosphonate group at a specific position on the aromatic ring, as dictated by the position of the halogen atom.

Photochemical Synthesis Routes

Photochemical methods provide an alternative, often milder, approach to the synthesis of arylphosphonates. These reactions typically involve the photo-induced generation of an aryl radical, which then reacts with a phosphorus-containing reagent. The preparation of aminophenylphosphonates under photostimulation has been reported acs.org.

While specific examples for the direct photochemical synthesis of this compound are not abundant in the literature, the general principles can be applied. For instance, a protected 2-amino-substituted aryl halide could be irradiated in the presence of a phosphite to generate the corresponding phosphonate. The reaction may be facilitated by a photosensitizer. Subsequent deprotection and hydrolysis would then yield the final product.

Contemporary and Innovative Synthetic Strategies

Modern synthetic chemistry continually seeks to develop more efficient, atom-economical, and environmentally benign methodologies. In the context of aminophosphonate synthesis, one-pot reactions have gained significant attention.

One-Pot Reaction Protocols for α-Aminophosphonates

One-pot multi-component reactions are highly desirable as they allow for the synthesis of complex molecules in a single step, avoiding the need for isolation of intermediates. The Kabachnik-Fields reaction is a classic and widely used one-pot synthesis of α-aminophosphonates orientjchem.orgresearchgate.net.

This reaction involves the condensation of three components: an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. The reaction can proceed through two main pathways depending on the reaction conditions and the nature of the reactants orientjchem.org:

Imine Pathway: The amine and the carbonyl compound first react to form an imine, which is then attacked by the nucleophilic dialkyl phosphite.

α-Hydroxyphosphonate Pathway: The carbonyl compound reacts with the dialkyl phosphite to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine.

The Kabachnik-Fields reaction can be catalyzed by both acids and bases and has been adapted to various conditions, including solvent-free and microwave-assisted protocols, making it a versatile and efficient method for the synthesis of a wide array of α-aminophosphonates orientjchem.org. While this reaction is primarily used for the synthesis of α-aminophosphonates where the amino and phosphonate groups are attached to the same carbon, modifications and related one-pot strategies are continually being developed for other aminophosphonate isomers.

Derivatization and Functionalization Strategies

Incorporation of Phosphorous Groups into Related Organic Cores (e.g., 2-(2'-Aminophenyl)benzothiazole)organic-chemistry.org

The introduction of phosphorus-containing moieties into complex organic molecules is a key strategy for the development of novel compounds with unique chemical and biological properties. In the context of creating analogues of this compound, the 2-(2'-aminophenyl)benzothiazole scaffold serves as a valuable and structurally related core. Research into the functionalization of this core has led to the development of several methodologies for incorporating phosphorus groups, primarily focusing on the reactive amino group of the aminophenyl moiety.

One of the earliest and most direct approaches involves the reaction of 2-(2'-aminophenyl)benzothiazole with various phosphorus chlorides. mdpi.com For instance, treatment of 2-(2'-aminophenyl)benzothiazole with phosphorus oxychloride or thiophosphoryl chloride in the presence of a base like triethylamine yields the corresponding phosphorylated and thiophosphorylated derivatives. mdpi.com These reactions typically involve the formation of a P-N bond, where the phosphorus atom is directly attached to the nitrogen of the amino group. The stoichiometry of the reactants can be controlled to produce mono-, di-, or tri-substituted products, depending on the number of reactive sites on the phosphorus reagent and the reaction conditions.

More recent advancements have focused on the synthesis of α-aminophosphine oxides and phosphonamidates derived from 2-(2'-aminophenyl)benzothiazole. These compounds are of particular interest as they are close structural analogues of amino acids and peptides, with the phosphonic acid group acting as a mimic of the carboxylic acid functionality. The synthesis of these derivatives often proceeds through nucleophilic substitution reactions or multicomponent reactions like the Kabachnik-Fields or Pudovik reactions, which are well-established methods for the formation of C-P bonds in α-aminophosphonates. researchgate.net

A significant contribution to this area has been the synthesis of various phosphorus-containing compounds through the nucleophilic substitution of a phosphorus-based electrophile with the amino group of 2-(2'-aminophenyl)benzothiazole. mdpi.com This can be illustrated by the reaction of 2-(2'-aminophenyl)benzothiazole with chlorophosphates to yield phosphoramidates.

The table below summarizes key research findings on the incorporation of phosphorous groups into the 2-(2'-aminophenyl)benzothiazole core.

| Starting Material | Reagent | Product Type | Key Findings |

| 2-(2'-Aminophenyl)benzothiazole | Phosphorus oxychloride | Phosphorylated derivatives | Formation of P-N bonds; products characterized by IR, NMR, and mass spectrometry. mdpi.com |

| 2-(2'-Aminophenyl)benzothiazole | Thiophosphoryl chloride | Thiophosphorylated derivatives | Similar to phosphorylation, with sulfur replacing oxygen on the phosphorus atom. mdpi.com |

| 2-(2'-Aminophenyl)benzothiazole | Aldehydes, Dialkyl phosphites | α-Aminophosphonates | Kabachnik-Fields type reaction, functionalizing the amino group. researchgate.net |

| 2-(2'-Aminophenyl)benzothiazole | Diethyl chlorophosphate | Phosphoramidates | Nucleophilic substitution at the amino group. mdpi.com |

| 2-(2'-Aminophenyl)benzothiazole | Diphenylphosphinoyl chloride | α-Aminophosphine oxides | Synthesis of phosphine oxide derivatives. researchgate.net |

These methodologies demonstrate the versatility of the 2-(2'-aminophenyl)benzothiazole core for the incorporation of various phosphorus-containing functional groups. While direct C-P bond formation on the aminophenyl ring of this specific scaffold to generate a true phosphonic acid analogue remains a less explored area, the existing methods provide a robust platform for creating a diverse range of phosphorus-containing derivatives with potential applications in medicinal chemistry and materials science.

Reactivity and Mechanistic Investigations of 2 Aminophenyl Phosphonic Acid

Reaction Mechanisms and Pathways

The reactivity of (2-aminophenyl)phosphonic acid is characterized by the interplay between the amino group and the phosphonic acid moiety. Its chemical behavior is understood through various reaction types, including condensation, deamination, hydrolysis of its derivatives, and molecular rearrangements.

The presence of both an amino group and a phosphonic acid group allows this compound and its derivatives to participate in condensation reactions to form phosphonamidates, which are phosphorus analogues of peptides. nih.gov The formation of the phosphonamidate bond (P-N) is a key transformation.

One general and widely applied method involves the phosphonylation of amino esters with N-protected aminoalkylphosphonochloridates. nih.gov These reactive phosphonochloridates are typically prepared by chlorinating the corresponding phosphonic monoesters with reagents like thionyl chloride or oxalyl chloride, or by treating dialkyl phosphonates with phosphorus pentachloride. nih.gov The subsequent reaction with an amino component, such as an amino acid ester, proceeds via nucleophilic attack of the amino group on the electrophilic phosphorus atom, leading to the formation of the phosphonamidate linkage and elimination of HCl.

Alternatively, the phosphonamidate bond can be formed using standard peptide coupling reagents. These reagents activate the phosphonic acid group, facilitating its reaction with an amine. The synthesis of phosphonopeptides, for instance, has been achieved by condensing N-protected amino acids or peptides with aminoalkylphosphonic acids using various coupling agents. nih.gov The hydrolytic stability of the resulting phosphonamidate bond is a critical aspect; it has been observed to be sensitive to pH. For example, phosphonamidate dipeptides have shown unexpected instability in aqueous solutions at a pH below 12, with the hydrolysis rate being closely linked to the basicity of the N-terminal amino group. researchgate.net Modifying the structure to include a less basic aromatic amine, such as in a (2-aminophenyl)phosphonate residue, has been shown to improve the hydrolytic stability of the P-N bond at pH values above 7. researchgate.net

The deamination of aminoalkylphosphonic acids, a class of compounds that includes this compound, typically involves reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid. researchgate.netmdpi.com This reaction is known to produce a complex mixture of products, suggesting the involvement of highly reactive intermediates. researchgate.netsemanticscholar.org

The process begins with the diazotization of the primary amino group by nitrous acid to form an unstable diazonium salt. mdpi.comsemanticscholar.org For aliphatic amines, this intermediate readily loses nitrogen gas (N₂) to form a carbenium ion. In the case of 1-aminoalkylphosphonic acids, this leads to the formation of a 1-phosphonoalkylium ion as a key reactive intermediate. researchgate.netmdpi.com The fate of this cation determines the final product distribution. The reaction pathways include:

Substitution: Nucleophilic attack by water on the carbocation results in the formation of 1-hydroxyalkylphosphonic acids. researchgate.netmdpi.com

Elimination: Loss of a proton from an adjacent carbon atom leads to the formation of vinylphosphonic acid derivatives. researchgate.netmdpi.com

Rearrangement and Substitution: The carbocation may undergo rearrangement (e.g., a hydride shift) to a more stable secondary carbocation, which is then trapped by a nucleophile to yield products like 2-hydroxyalkylphosphonic acids. researchgate.netmdpi.com

Fragmentation: Cleavage of the C-P bond can also occur, resulting in the formation of phosphoric acid (H₃PO₄). researchgate.net

The variety of products obtained underscores the complexity of the reaction and the challenge in controlling its selectivity. researchgate.netmdpi.comsemanticscholar.org The distribution of these products is influenced by the structure of the starting aminoalkylphosphonic acid and the specific reaction conditions employed.

Phosphonic acids are often prepared or regenerated from their ester derivatives, phosphonates, through hydrolysis. nih.gov This dealkylation can be performed under both acidic and basic conditions. nih.govmdpi.com

Acid-catalyzed hydrolysis is a common method, frequently employing concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) at reflux temperatures. beilstein-journals.orgnih.gov The mechanism of hydrolysis depends on the structure of the phosphonate (B1237965) ester. For simple dialkyl phosphonates, the reaction often proceeds through an SN2-type mechanism involving a nucleophilic attack by a water molecule on the phosphorus atom (AAc2 mechanism), leading to P-O bond cleavage. nih.gov However, for esters with alkyl groups that can form stable carbocations (like tert-butyl), an SN1-type mechanism (AAl1) involving C-O bond cleavage is more likely. beilstein-journals.orgnih.gov In some cases, a bimolecular mechanism with C-O bond cleavage (AAl2) has also been observed. nih.gov The hydrolysis of diphenyl phosphonates in acidic media is proposed to occur via protonation of the phosphonate, followed by nucleophilic attack of water and subsequent elimination of phenol. beilstein-journals.orgnih.gov

Basic hydrolysis is also effective, and for certain substrates, it can be much faster than acid-catalyzed hydrolysis. For instance, it was found that under basic conditions, the hydrolysis of a methyl phosphonate was 1000 times faster than that of the corresponding isopropyl derivative, whereas the reverse was true under acidic catalysis. mdpi.com

| Mechanism | Description | Key Feature | Typical Substrate |

|---|---|---|---|

| AAc2 | Acid-catalyzed, bimolecular, acyl-oxygen cleavage | P-O bond cleavage | Methyl, Ethyl phosphonates |

| AAl1 | Acid-catalyzed, unimolecular, alkyl-oxygen cleavage | C-O bond cleavage via carbocation | tert-Butyl phosphonates |

| AAl2 | Acid-catalyzed, bimolecular, alkyl-oxygen cleavage | C-O bond cleavage | Methyl esters (less common) |

Phosphonate-phosphinate rearrangements are base-induced isomerizations where a substituent migrates from a heteroatom (like oxygen or nitrogen) to an adjacent carbon atom that has been deprotonated by a strong base. nih.govacs.org This reaction transforms a phosphonate derivative into a phosphinate.

The process is initiated by metalation with a strong lithium base, such as s-butyllithium (s-BuLi). nih.gov For example, in α-aminophosphonates, the base can deprotonate either the α-carbon or a methoxy (B1213986) group on the phosphorus atom. nih.govacs.org Deprotonation of a CH₃O group can induce a phosphonate-phosphinate rearrangement. nih.gov The driving force for these isomerizations is often the formation of a more stable heteroatom-lithium bond compared to the carbon-lithium bond. nih.gov

A key aspect of this rearrangement is its stereochemistry. Studies have shown that the migration of the phosphorus substituent from the heteroatom to the carbon atom can proceed with a high degree of stereoselectivity. nih.gov The rearrangement often follows a retentive course at both the migrating phosphorus center and the carbon atom, although some racemization can occur if a configurationally unstable carbanion intermediate is involved. nih.govacs.org

Electrochemical Reactivity and Surface Functionalization

The electrochemical properties of this compound allow it to be used for modifying the surfaces of conductive materials, such as carbon nanotubes.

This compound (2-APPA) and its isomers can be electrochemically grafted onto the surfaces of carbon nanotubes (CNTs), including single-walled (SWCNTs) and herringbone (hCNTs) types. rsc.orgresearchgate.net This functionalization is typically achieved by potentiodynamic treatment (cyclic voltammetry) under oxidative conditions. rsc.orgresearchgate.net The process involves the electrochemical oxidation of the aminophenylphosphonic acid monomer, leading to the formation of oligomeric or polymeric chains that become attached to the CNT surface. rsc.orgsci-hub.se

Research has shown a distinct difference in the functionalization behavior between the isomers. When 2-APPA is used, it tends to form linear polymeric chains, similar to the oligomers derived from aniline (B41778). rsc.orgresearchgate.net This linear growth leads to a higher degree of functionalization compared to other isomers. In contrast, 4-aminophenylphosphonic acid (4-APPA) forms a more limited, branched polymeric structure. rsc.orgresearchgate.net

The structure of the carbon nanotube also influences the functionalization. The π-π interactions with the walls of SWCNTs facilitate the oligomerization of longer chains, while the higher reactivity and heterogeneity of hCNTs promote a more stable attachment of the functional groups. rsc.org X-ray photoelectron spectroscopy (XPS) analysis is used to quantify the extent of functionalization by measuring the atomic percentage of nitrogen and phosphorus incorporated onto the CNT surface.

Table 1. Maximum Heteroatom Incorporation on Carbon Nanotubes (CNTs) via Electrochemical Functionalization with 2-Aminophenylphosphonic Acid (2-APPA). rsc.orgresearchgate.net

| Carbon Material | Nitrogen (at%) | Phosphorus (at%) |

|---|---|---|

| Single-Walled Carbon Nanotubes (SWCNTs) | ~2.3-2.6 | ~1.4-1.6 |

| Herringbone Carbon Nanotubes (hCNTs) | ~2.3-2.6 | ~1.4-1.6 |

Influence of Surface Oxygen Groups on Electrochemical Functionalization

The presence and nature of surface oxygen groups on carbonaceous substrates significantly influence the mechanism and outcome of electrochemical functionalization with this compound and its isomers, such as 4-aminophenyl phosphonic acid (4-APPA). sci-hub.se Research comparing pristine multi-walled carbon nanotubes (MWCNTs) with MWCNTs that have been oxidized to introduce surface oxygen groups reveals distinct differences in the functionalization process. sci-hub.se

Electrochemical functionalization of pristine MWCNTs with 4-APPA primarily leads to the formation of oligomeric or polymeric chains on the nanotube surface. sci-hub.se In contrast, when MWCNTs are first treated with an oxidizing agent like nitric acid to create oxygen-containing functionalities (e.g., carboxylic, phenolic, and quinone groups), the subsequent electrochemical treatment with 4-APPA results in a different dominant mechanism. sci-hub.sedoi.org On these oxidized surfaces, the interaction between the 4-APPA monomer and the substrate is altered, promoting mainly the covalent attachment of the functional molecule rather than extensive polymerization. sci-hub.se

This shift in mechanism is attributed to the way surface oxides affect the interaction with the aminophenyl phosphonic acid molecules. sci-hub.se The oxygen groups can act as preferential sites for covalent bonding, potentially altering the electronic properties of the carbon surface and influencing the radical-mediated grafting process initiated by the electrochemical oxidation of the amine group. sci-hub.sedoi.org

The electrochemical behavior of the resulting functionalized materials also reflects these differences. Functionalized pristine MWCNTs exhibit well-defined redox processes associated with the formed oligomers. sci-hub.se However, the electrochemical response of functionalized oxidized MWCNTs is different, consistent with a surface predominantly covered by covalently attached monomers or very short oligomers. sci-hub.se

Studies utilizing techniques such as X-Ray Photoelectron Spectroscopy (XPS) and electron microscopy have provided evidence for these distinct functionalization pathways. On pristine MWCNTs, the presence of oligomer chains is clearly observable, especially at lower oxidation potentials used during functionalization. sci-hub.se Conversely, on oxidized MWCNTs, the analysis indicates a more direct and covalent linkage of the phosphonic acid derivative to the carbon framework. sci-hub.se

The introduction of surface oxygen groups is a common strategy to enhance the dispersibility of carbon materials in polar solvents and to create reactive sites for further modification. rsc.orgresearchgate.net These groups can be broadly classified into acidic (like carboxylic acids) and neutral/basic (like phenols and quinones). doi.org The negative charge that can arise from these groups, particularly carboxylates, has significant effects on electrochemical processes. mdpi.com While these groups are often introduced to improve the electrochemical properties of carbon materials, their presence fundamentally directs the pathway of subsequent functionalization steps, as seen in the case of aminophenyl phosphonic acids. sci-hub.semdpi.com

The controlled functionalization of carbon materials is crucial for a variety of applications, and understanding the role of surface chemistry is key. doi.orgrsc.org The choice between using a pristine or an oxidized surface allows for tuning the nature of the grafted layer, from a polymeric film to a covalently bound monolayer, thereby tailoring the properties of the final material for specific applications in areas like biosensing and electrocatalysis. sci-hub.semdpi.com

Table 1: Comparison of Electrochemical Functionalization of MWCNTs with 4-Aminophenyl Phosphonic Acid

| Feature | Pristine MWCNTs | Oxidized MWCNTs (o-MWCNTs) |

| Primary Functionalization Mechanism | Oligomerization / Polymerization sci-hub.se | Covalent Attachment sci-hub.se |

| Nature of Grafted Layer | Oligomer chains clearly distinguished sci-hub.se | Predominantly monomeric covalent attachment sci-hub.se |

| Interaction with 4-APPA | Favors polymer chain growth ua.es | Interaction modified by oxygen groups, promoting covalent bonding sci-hub.se |

| Resulting Electrochemical Behavior | Well-defined redox processes from oligomers sci-hub.se | Different electrochemical response, less defined oligomer redox signals sci-hub.se |

| Structural Impact on MWCNTs | Structure is largely maintained, suggesting selective oxidation of the monomer ua.es | Surface chemistry is intentionally altered prior to functionalization sci-hub.se |

Coordination Chemistry and Ligand Applications of 2 Aminophenyl Phosphonic Acid

Ligand Design and Synthesis Utilizing the (2-Aminophenyl)phosphonic Acid Moiety

The bifunctional nature of this compound, possessing both an aniline-type amino group and a phosphonic acid moiety, makes it a valuable building block for creating more complex ligand systems. researchgate.net The ortho-disposition of these two groups is particularly significant, allowing them to act in concert as a chelating unit.

P,N-hybrid ligands, which contain both phosphorus and nitrogen donor atoms, are of significant interest in coordination chemistry and catalysis due to their tunable electronic and steric properties. researchgate.netmdpi.com The this compound framework serves as a foundational scaffold for developing such ligands. The amino group can be readily functionalized, and the phosphonic acid group can be esterified or otherwise modified to create multidentate ligands.

For instance, synthetic strategies often involve the reaction of the amino group with phosphorus-containing electrophiles or the condensation of the phosphonic acid with nitrogen-containing nucleophiles. These modifications lead to the formation of ligands with precisely controlled properties, such as chelate ring size and donor atom basicity, which are crucial for influencing the behavior of the resulting metal complexes. scispace.com The development of these ligands is often aimed at creating specific catalytic activities or molecular recognition properties. researchgate.net

Table 1: Synthetic Approaches to P,N-Hybrid Ligands from this compound Precursors

| Precursor | Reagents | Key Transformation | Resulting Ligand Type | Reference |

| Aniline (B41778) | 1. i-PrNH2, sec-BuLi, THF; ClP(=O)(OEt)2 | Phosphoramidate-aminophosphonate rearrangement | Diethyl (2-aminophenyl)phosphonate | researchgate.net |

| 2-Bromoaniline | Pd catalyst, dialkyl phosphites | Heck-type reaction | Dialkyl (2-aminophenyl)phosphonate | researchgate.net |

| 2-Iodoaniline | Trialkyl phosphites, metal catalyst | Arbuzov-type reaction | Dialkyl (2-aminophenyl)phosphonate | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Tetraazamacrocycles are well-known for their ability to form highly stable complexes with a variety of metal ions. Functionalizing these macrocycles with pendant coordinating arms enhances their complexation ability and introduces new functionalities. The this compound moiety can be incorporated as such a pendant arm.

These functionalized macrocycles are designed to create a specific coordination environment around a complexed metal ion. google.com The phosphonic acid group, attached via the aminophenyl linker, can provide an additional coordination site, potentially influencing the geometry and reactivity of the metal center. google.com This is particularly relevant in the design of catalysts where the pendant arm can help to stabilize reactive intermediates or facilitate substrate binding. google.com The synthesis of these complex ligands involves attaching a derivative of this compound to the nitrogen atoms of a pre-formed or simultaneously formed macrocyclic ring. google.com

Metal Complexation and Supramolecular Assembly

The phosphonic acid group is a strong binder for a wide range of metal ions, including transition metals and lanthanides. mdpi.comscience.gov Its ability to act as a mono-, di-, or tri-topic linker, combined with the additional coordination potential of the amino group, allows this compound to form a diverse array of coordination complexes and extended supramolecular structures. uantwerpen.be

This compound and its derivatives coordinate to transition metals and lanthanides through the oxygen atoms of the phosphonate (B1237965) group and/or the nitrogen atom of the amino group. westminster.ac.ukmdpi.com The coordination mode is often flexible and can adapt to the steric and electronic requirements of the metal ion. westminster.ac.uk For transition metals, the formation of chelate complexes involving both the amino and phosphonate groups is common, leading to stable five- or six-membered rings. google.com

With lanthanide ions, which have higher coordination numbers and a preference for hard oxygen donors, the phosphonate group is the primary binding site. The coordination can lead to the formation of polynuclear complexes or coordination polymers. The specific geometry and nuclearity of the resulting complexes are influenced by factors such as the metal-to-ligand ratio, pH, and the presence of ancillary ligands. westminster.ac.uk

The reaction of phosphonic acids with metal ions is a well-established route to robust, crystalline hybrid materials known as metal phosphonates. mdpi-res.com These materials consist of inorganic nodes (metal ions or clusters) connected by organic phosphonate linkers to form one-, two-, or three-dimensional networks. uantwerpen.be

Table 2: Examples of Metal-Organic Materials from Phosphonate Ligands

| Metal Ion | Ligand Type | Resulting Structure | Key Feature | Reference |

| Zr(IV) | Phenylphosphonic acid | Layered Zirconium Phosphonate | Archetypal layered structure | mdpi-res.com |

| Zn(II) | Phenylene diphosphonic acid | Pillars between ZnO layers | Pillared-layer framework | uantwerpen.be |

| Pb(II), Zn(II) | Ethylenediaminetetrakis(methylenephosphonic acid) | 3D open frameworks | Microporous structure | uantwerpen.be |

| Ni(II) | P,P'-diphenylethylenediphosphinic acid | 1D coordination polymer | Phosphinate as counterion | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Complexes derived from this compound have shown significant promise in catalysis. The ligand framework can be designed to create highly active and selective catalysts for various transformations.

In oxidation catalysis, iron complexes of tetradentate macrocyclic ligands incorporating groups like this compound have been developed. google.com These catalysts are designed to be highly reactive and efficient in aqueous environments, capable of oxidizing a wide range of substrates. The ligand structure, including the phosphonic acid moiety, helps to stabilize high-valent metal-oxo species that are key intermediates in oxidation reactions. google.com

Furthermore, 2-aminobenzenephosphonic acid itself has been identified as a superior organocatalyst for hydrazone formation, a crucial reaction in bioconjugation chemistry. nih.gov It demonstrates significantly higher activity compared to the classic catalyst, aniline, and even surpasses anthranilic acid. nih.gov The catalytic enhancement is attributed to the presence of the ortho-proton donor (the phosphonic acid group), with its pKa being a critical factor for optimal activity. nih.gov

Table 3: Catalytic Activity in Hydrazone Formation at pH 7.4

| Catalyst | Relative Rate Constant (k_rel) | Reference |

| Aniline | 1.0 | nih.gov |

| Anthranilic acid | ~2 | nih.gov |

| 2-Aminobenzenephosphonic acid | ~4 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Structural and Electronic Properties of Coordination Complexes

The coordination chemistry of this compound is characterized by its versatile binding capabilities, stemming from the presence of both a soft amino donor group and hard oxygen donors on the phosphonic acid moiety. This duality allows it to form stable complexes with a variety of metal ions, exhibiting diverse structural and electronic properties. The specific coordination environment is a delicate balance of the ligand's intrinsic properties, the nature of the metal ion, and the reaction conditions.

Chelation Modes and Coordination Geometries

This compound and its analogs can adopt several coordination modes, leading to a range of molecular geometries in the resulting metal complexes. The primary donor sites are the nitrogen atom of the amino group and the oxygen atoms of the phosphonate group.

The most common coordination fashion is as a bidentate chelating ligand, where it forms a stable ring with the metal center. This chelation typically involves the nitrogen of the amino group and one of the oxygen atoms from the phosphonate group {N, O}. This mode of binding is observed in the formation of complexes with various transition metals. For example, aminophosphonic acids are known to act as bidentate ligands that coordinate with metal ions like Cu²⁺ and Fe³⁺ through the amino nitrogen and phosphonic oxygen atoms. researchgate.net This chelation results in the formation of thermodynamically stable five- or six-membered rings, depending on the specific ligand structure.

However, monodentate coordination is also possible, where only a phosphonate oxygen atom is involved in bonding to the metal center. This often occurs when the ligand is in its zwitterionic form, with a protonated amino group (—NH3+) that is unavailable for coordination. In such cases, the phosphonate group (—PO3H⁻ or —PO3²⁻) provides the sole point of attachment.

A third possibility is that the aminophosphonate anion does not coordinate directly to the metal ion at all but functions as a counterion to balance the charge of a cationic metal complex. This is particularly common in complexes with alkaline earth metals or when strong competing ligands, such as 1,10-phenanthroline (B135089) or water molecules, saturate the coordination sphere of the metal ion. mdpi.com For instance, the crystal structure of Mg(2-aminoethylphosphonate)₂·8H₂O consists of [Mg(H₂O)₆]²⁺ dications, where the aminophosphonate anions are uncoordinated and situated in the crystal lattice along with interstitial water molecules. mdpi.com Similarly, a nickel(II) complex with 1,2-ethylenediphosphonic acid (EDPA) features a [Ni(H₂O)₆]²⁺ core with the phosphonate anion acting as the counterion. mdpi.com

The resulting coordination geometries are dictated by the coordination number of the metal ion and the stoichiometry of the complex. Octahedral geometries are frequently observed for metal ions like Mg²⁺ and Ni²⁺ when coordinated by six water molecules, with the aminophosphonate acting as a counterion. mdpi.com In complexes where the ligand actively chelates, geometries such as distorted octahedral or square planar are common, often with solvent molecules like water occupying the remaining coordination sites.

Coordination Modes of Aminophosphonic Acid Analogs

| Coordination Mode | Description | Example Ligand/Complex | Resulting Geometry (Typical) | Reference |

|---|---|---|---|---|

| Bidentate {N, O} Chelation | Coordination via the amino nitrogen and a phosphonate oxygen. | [Cu(APMPA)(H₂O)₂]·2H₂O | Distorted Octahedral, Square Planar | |

| Monodentate {O} Coordination | Coordination via a single phosphonate oxygen atom. | Common when the amino group is protonated. | Polymeric or bridged structures | westminster.ac.uk |

| Non-coordinating Counterion | The aminophosphonate anion exists in the lattice to balance the charge of a cationic metal complex. | [Mg(H₂O)₆]²⁺(2-AEPH⁻)₂ | Octahedral (for the metal aqua-ion) | mdpi.com |

| Bridging | The phosphonate group bridges two or more metal centers. | Metal-Organic Frameworks (MOFs) | Extended 1D, 2D, or 3D networks | mdpi.com |

Influence of Ligand Substitution on Coordination Behavior

Modifications to the structure of this compound can significantly alter its coordination behavior, influencing the stability, structure, and dimensionality of the resulting metal complexes. These modifications can involve introducing substituents on the phenyl ring or altering the linker between the amino and phosphonate groups.

The electronic properties of substituents on the aromatic ring play a crucial role. Electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can change the pKa values of the amino and phosphonate groups. researchgate.net An increase in the basicity of the amino group, for instance, can lead to stronger metal-nitrogen bonds and more stable complexes. researchgate.net The position of the functional groups is also critical; studies on aminophosphonate-functionalized polymers have shown that the ortho- or para-positioning of the amino and phosphonate groups can create or prevent interactions with certain metal ions. researchgate.net

The nature of the backbone connecting the donor groups also has a profound impact. For instance, in acyclic nucleoside phosphonates, the inclusion of an ether oxygen in the aliphatic chain linking the nucleobase to the phosphonate group can create an additional binding site. This ether oxygen can participate in coordination, forming a stable five-membered chelate ring with the phosphonate group and the metal ion, which enhances the affinity for the metal. nih.gov

The coordination chemistry of N-(phosphonomethyl)iminodiacetic acid (PAIBA), an aminophosphonate ligand containing additional carboxylate arms, provides detailed insight into how multiple functional groups dictate complex structures. In its magnesium complex, the Mg²⁺ ion is six-coordinate in a distorted octahedral geometry, with bonds to four phosphonate oxygen atoms from four different PAIBA ligands and two water molecules. acs.org In the analogous calcium complex, the Ca²⁺ ion is seven-coordinate, forming an eight-membered chelate ring with two oxygen atoms from the same PAIBA ligand (one from each phosphonate group). acs.org This demonstrates how the size of the metal ion (Ca²⁺ being larger than Mg²⁺) can favor different chelation modes within the same ligand framework.

The table below presents selected bond lengths for metal-PAIBA complexes, illustrating the coordination environment.

Selected Bond Distances (Å) in Metal-PAIBA Complexes

| Complex | Metal Ion | Bond | Distance (Å) | Coordination Number | Reference |

|---|---|---|---|---|---|

| Mg-PAIBA | Mg²⁺ | Mg–O(phosphonate) | 2.020 - 2.125 | 6 | acs.org |

| Mg–O(phosphonate) | - | ||||

| Mg–O(water) | - | ||||

| Mg–O(carboxylate) | Non-coordinating | ||||

| Ca-PAIBA | Ca²⁺ | Ca–O(phosphonate) | 2.296 - 2.412 | 7 | acs.org |

| Ca–O(phosphonate) | - | ||||

| Ca–O(water) | - | ||||

| Ca–O(carboxylate) | Monodentate |

This structural versatility, driven by subtle changes in the ligand framework or the choice of metal ion, underscores the rich and complex coordination chemistry of aminophosphonic acids.

Computational Chemistry and Theoretical Studies of 2 Aminophenyl Phosphonic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like (2-Aminophenyl)phosphonic acid.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the calculation of activation energy barriers, which are crucial for understanding reaction kinetics. By modeling the geometries of reactants, intermediates, transition states, and products, DFT can elucidate the step-by-step mechanisms of chemical transformations.

While specific DFT studies detailing the reaction mechanisms and energy barriers for this compound are not extensively documented in the reviewed literature, the methodology is widely applied to similar organic and organophosphorus compounds. For a given reaction, DFT can predict whether a pathway is energetically favorable. The barrier height, or activation energy, determines the reaction rate; a high barrier suggests a slow reaction, while a low barrier indicates a faster process. This predictive power is essential for designing synthetic routes and understanding chemical stability. The origin of energy barriers in reactions can be complex, sometimes involving factors like charge transfer between reactants, which can be effectively modeled by certain computational methods. researchgate.net

DFT methods are highly effective for geometry optimization, predicting the most stable three-dimensional arrangement of atoms in a molecule. These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For aminophosphonic acids, theoretical calculations have shown that the most stable structure can sometimes be a dimer formed through intermolecular hydrogen bonds. researchgate.net

Once an optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule (stretching, bending, twisting) and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. researchgate.net This comparison is crucial for the assignment of experimental spectral bands to specific molecular motions. Calculated harmonic frequencies often deviate systematically from experimental values, a discrepancy that can be corrected by applying a scale factor for better accuracy. nih.govmdpi.com DFT calculations combined with techniques like the Scaled Quantum Mechanics Force Field (SQMFF) methodology allow for a complete and reliable assignment of vibrational spectra.

Below are tables of theoretical geometric parameters and vibrational frequencies for a molecule closely related to this compound, [N-phenylamino(2-boronphenyl)-R-methyl]phosphonic acid, calculated using DFT, which serve as a representative example of the data obtained from such studies. researchgate.net

Table 1: Selected Calculated Geometric Parameters

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-P | 1.825 |

| P=O | 1.503 |

| P-OH | 1.572 |

| C-N | 1.469 |

| N-H | 1.017 |

| O-P-O | 114.5 |

| C-P-O | 105.7 |

| C-N-H | 110.4 |

Note: Data is representative of typical aminophosphonic acid structures as calculated by DFT. researchgate.net

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Assignment | Calculated Frequency | Experimental Frequency |

|---|---|---|

| ν(NH) stretch | 3450 | 3400 |

| ν(CH) aromatic | 3060 | 3055 |

| ν(P=O) stretch | 1250 | 1245 |

| ν(P-OH) stretch | 1010 | 1015 |

| δ(NH) bend | 1600 | 1605 |

Note: Data is representative of typical aminophosphonic acid structures. Calculated frequencies are often scaled to better match experimental values. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO : This orbital acts as an electron donor. The energy and spatial distribution of the HOMO indicate the molecule's nucleophilic or basic sites. A higher HOMO energy suggests a greater tendency to donate electrons.

LUMO : This orbital acts as an electron acceptor. The energy and distribution of the LUMO point to the electrophilic or acidic sites of the molecule. A lower LUMO energy indicates a greater ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic transitions. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations are widely used to determine the energies and visualize the shapes of these frontier orbitals. nih.govresearchgate.net

Table 3: Frontier Molecular Orbital (FMO) Properties

| Property | Description | Implication for Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron (electrophilicity). |

| ΔE (LUMO-HOMO) | Energy gap between LUMO and HOMO | Correlates with chemical reactivity and stability. A larger gap indicates higher stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. wolfram.comwuxiapptec.com

Red regions : Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.

Blue regions : Indicate positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack.

Green/Yellow regions : Represent neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the phosphonic acid group and potentially the lone pair of the amino group, identifying them as sites for interaction with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the acidic protons of the phosphonic acid and the hydrogens of the amino group, highlighting them as electrophilic or hydrogen bond donor sites. researchgate.net

DFT can be used to study the non-covalent interactions between molecules, which govern their aggregation, crystal packing, and behavior in solution. Theoretical calculations on similar aminophosphonic acids have revealed that the most stable structure is often a dimer, formed by strong intermolecular hydrogen bonds between the functional groups of two monomers. researchgate.net

To visualize and quantify these interactions, DFT calculations can be combined with other tools like Hirshfeld surface analysis and energy framework calculations. nih.gov Hirshfeld surfaces map the regions of close contact between molecules in a crystal, highlighting the specific atoms involved in interactions like hydrogen bonding and van der Waals forces. nih.gov Energy framework analysis further quantifies the different components of the interaction energy (electrostatic, dispersion, etc.) between molecular pairs, providing a deeper understanding of the forces that stabilize the crystal structure. nih.gov

DFT is a valuable tool for investigating electrochemical processes at the atomic level. It can be used to model the interaction of molecules with electrode surfaces, predict redox potentials, and elucidate the mechanisms of electrochemical reactions. For instance, DFT calculations can help understand the adsorption mechanism of a molecule onto an electrode, which is often the first step in an electrochemical process. researchgate.net By calculating adsorption energies, it is possible to predict the most stable orientation of the molecule on the surface and identify the atoms or functional groups that bind most strongly. researchgate.net

While specific DFT studies on the electrochemical functionalization mechanisms of this compound were not found in the surveyed literature, this theoretical approach holds significant potential. It could be employed to study its electropolymerization, its behavior as a corrosion inhibitor through surface adsorption, or its use as a modifier for electrode surfaces in sensing applications.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. Unlike DFT, which primarily focuses on the static, time-independent properties of a system, MD provides a dynamic picture of molecular behavior. Simulations are based on a force field—a set of parameters that describes the potential energy of the system—and Newton's laws of motion.

MD simulations can be used to study a wide range of phenomena for this compound, including:

Conformational Analysis : Exploring the different shapes (conformations) the molecule can adopt in various environments (e.g., in water or other solvents) and the transitions between them.

Solvation : Modeling how solvent molecules, like water, arrange themselves around the solute molecule and understanding the energetics of this interaction.

Interactions with Biomolecules : Simulating how this compound might bind to the active site of an enzyme or interact with a cell membrane. MD is a key tool in drug design for studying protein-ligand interactions. nih.govmdpi.com

Self-Assembly and Aggregation : Simulating how multiple molecules of this compound interact with each other in solution, which could lead to the formation of aggregates or predict behavior at interfaces. nih.govnih.gov

By tracking the trajectories of all atoms in the system, MD simulations provide detailed insights into thermodynamic properties (like free energy of binding) and kinetic processes (like diffusion rates across a membrane). semanticscholar.org Coarse-grained MD, a variation that simplifies the atomic representation, allows for the simulation of larger systems over longer timescales, making it suitable for studying complex processes like nanoparticle formation. nih.gov

Structure-Activity Relationship (SAR) and Design Principles through Computational Methods

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and materials science, establishing connections between a molecule's chemical structure and its biological or functional activity. collaborativedrug.commagnusconferences.comnih.gov Computational methods have become indispensable in SAR studies, enabling the prediction of a compound's activity and guiding the design of new, more effective molecules. uni-bonn.de

Computer-aided drug design (CADD) leverages computational power to design and screen novel derivatives of a parent compound with enhanced properties. researchgate.net For aminophosphonic acids, which are structural analogues of natural amino acids, these techniques are used to develop potent enzyme inhibitors for therapeutic or agrochemical applications. researchgate.netnih.govmdpi.com

The process often begins with a lead compound, such as this compound. Computational tools are then used to explore how modifications to its structure—such as adding or changing functional groups on the phenyl ring—affect its activity. For instance, studies on α-aminophosphonate derivatives have shown that the type and position of substituents on the aryl group significantly influence their cytotoxic activity against cancer cell lines. nih.gov The presence of electron-donating groups like hydroxyl (-OH) or electron-withdrawing groups like nitro (-NO₂) can enhance biological activity. nih.gov By simulating these changes in silico, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Table 1: Computationally Guided Substituent Effects on Activity

| Derivative Type | Substituent | Predicted Activity Effect |

|---|---|---|

| α-Aminophosphonate | 2,3-diOH (electron-donating) | Enhanced cytotoxic activity |

| α-Aminophosphonate | -NO₂ (electron-withdrawing) | Potent cytotoxic activity |

| α-Aminophosphonate | 3-Cl | Enhanced biological activity |

A critical application of computational chemistry is in visualizing and understanding how a ligand (like an inhibitor) binds to the active site of an enzyme. researchgate.net Aminophosphonic acids are known to be effective enzyme inhibitors because the phosphonic acid group can mimic the transition state of substrate hydrolysis, binding tightly within the enzyme's active site. researchgate.net

Molecular docking and molecular dynamics simulations are used to predict the binding pose and affinity of inhibitors. For example, phosphonic acid analogues of homophenylalanine have been studied as inhibitors of human alanyl aminopeptidase (B13392206) (hAPN). researchgate.net Computational models show these inhibitors binding in the enzyme's active site, with the phosphonate (B1237965) group interacting with key zinc atoms and amino acid residues. researchgate.net These simulations can differentiate the binding modes of different stereoisomers (e.g., (R) vs. (S) isomers) and explain why certain structural features, like the position of a substituent on the phenyl ring, lead to better inhibitory activity. researchgate.net This detailed molecular-level understanding is invaluable for the rational design of more potent and selective enzyme inhibitors. researchgate.net

Materials Science and Industrial Applications of 2 Aminophenyl Phosphonic Acid and Derivatives

Functional Materials Development

The unique chemical structure of (2-Aminophenyl)phosphonic acid, featuring both an amino group and a phosphonic acid group, makes it a valuable building block for a variety of functional materials. These groups provide sites for polymerization and strong interaction with surfaces, leading to materials with enhanced properties.

Polymeric Materials and High-Strength Polymers

This compound serves as a key monomer in the synthesis of advanced polymeric materials. Its ability to undergo polymerization, particularly through the aniline-like amino group, allows for the creation of functional polymers. For instance, phosphonated polyanilines have been synthesized by the copolymerization of aniline (B41778) with this compound. The composition and final properties of these copolymers can be tailored by controlling the molar feed ratio of the monomers. The position of the substituent on the phenyl ring influences the reactivity of the monomers, leading to differences in the properties and the block sizes of each monomer within the polymer structure.

The incorporation of phosphonic acid groups into polymer chains is a recognized strategy for developing materials with specialized properties. cymitquimica.comrsc.org These acidic fragments can impart characteristics such as improved adhesion, ion-exchange capabilities, and thermal stability. rsc.orgnih.gov While the term "high-strength" is not extensively detailed in the context of polymers derived solely from this compound, the cross-linking potential and strong intermolecular interactions provided by the phosphonic acid groups are known to contribute to the mechanical integrity and robustness of polymer networks. The synthesis of well-defined acidic photopolymerizable phosphorus-based copolymers has been explored to improve the specific properties of dental formulations, highlighting the versatility of phosphonic acid-containing polymers. chemfaces.com

Table 1: Polymer Systems Incorporating Aminophenylphosphonic Acid

| Polymer Type | Monomers | Key Properties/Features |

|---|---|---|

| Phosphonated Polyaniline | Aniline, this compound | Tailorable material composition and properties based on monomer ratio. |

Corrosion Inhibitors

Phosphonic acids are well-established as effective corrosion inhibitors for various metals and alloys, including steel and bronze. nanoporation.euuni.luresearchgate.net The mechanism of inhibition typically involves the formation of a protective layer on the metal surface. nanoporation.euuni.lu This process is driven by the chemisorption of the phosphonic acid group onto the metal, creating a durable, self-assembled film that acts as a barrier to corrosive agents. nanoporation.eu

Functionalization of Nanocarbons for Electrocatalysis

The electrochemical functionalization of nanocarbon materials, such as single-walled carbon nanotubes (SWCNTs) and herringbone carbon nanotubes (hCNTs), with this compound has been successfully demonstrated. This modification is achieved through potentiodynamic treatment in oxidative conditions, leading to the incorporation of nitrogen and phosphorus functionalities onto the carbon nanotube surface, likely through linear polymeric growth similar to oligomers derived from aniline. sigmaaldrich.com

These functionalized nanocarbons have shown significant promise in electrocatalytic applications. sigmaaldrich.comnih.gov For example, they can serve as supports for catalysts like Iron(II) phthalocyanines (FePc), which are used for the oxygen reduction reaction (ORR) in alkaline media. nih.gov The phosphonic acid groups on the nanotube surface can act as axial coordinating ligands for the immobilization of the FePc molecules. This strategic functionalization provides a facile method for preparing advanced catalyst materials with potential uses in energy conversion and storage devices like supercapacitors. sigmaaldrich.comnih.gov

Table 2: Electrocatalytic Applications of Functionalized Nanocarbons

| Nanocarbon Material | Functionalizing Agent | Application | Key Finding |

|---|---|---|---|

| SWCNTs, hCNTs | This compound | Oxygen Reduction Reaction (ORR) Electrocatalyst Support | Provides phosphate (B84403) axial coordinating ligands for immobilizing FePc molecules. nih.gov |

Applications in Optoelectronics and Sensing

The aromatic structure and reactive functional groups of this compound and its derivatives make them suitable candidates for applications in optoelectronics and the development of chemical sensors.

Photosensitizers and Photocatalysis

While research specifically detailing this compound as a photosensitizer is limited, related compounds have shown utility in photocatalysis. For instance, the photocatalytic activity for hydrogen evolution over NiO can be significantly improved by surface modification with 4-aminophenyl phosphonic acid, a structural isomer. This suggests that the aminophenyl phosphonic acid moiety is effective in enhancing photocatalytic processes. The general class of organic D-π-A (donor-pi-acceptor) sensitizers, which often feature amine donors and acidic acceptor/anchoring groups, are used to enhance phototoxicity for therapeutic applications, indicating the potential of molecules with this structural motif.

Chemosensors for Specific Analytes (e.g., TNT)

The development of highly sensitive and selective chemosensors for specific analytes is a critical area of research. While there are no direct reports found on the use of this compound for the detection of 2,4,6-trinitrotoluene (B92697) (TNT), its structural components are relevant to sensor design. Biofunctional phosphonic acids containing an amine group, such as the isomer (4-aminophenyl)phosphonic acid, are noted for their utility in conjugation and sensor applications. nanoporation.eu

The 2-aminophenyl group itself is a component of fluorescent chemosensors. For example, a sensor for zinc ions has been developed based on a 2-(2′-aminophenyl)benzoxazole structure, which demonstrates a significant fluorescence enhancement upon binding to the target analyte. rsc.org This indicates the utility of the 2-aminophenyl fragment in constructing fluorophores for sensing applications. Although sensors for TNT often rely on different recognition mechanisms, such as peptide-functionalized surfaces or specific conjugated polymers, the potential for derivatives of this compound to be incorporated into new sensor designs remains an area for exploration. rsc.orgresearchgate.net

Luminescent Materials

Derivatives of aminophosphonic acids are recognized as versatile building blocks for multifunctional materials that can combine properties like flame retardancy with photoluminescence. mdpi.com The phosphonic acid group, in particular, serves as a key functional component in the development of luminescent materials. Research into related organophosphorus compounds, such as salts of [2-(2-hydroxyphenyl)phenyl]phosphinic acid, demonstrates that these molecules can exhibit fluorescent emission in the blue range of the spectrum. mdpi.com

The luminescent characteristics can be significantly modified by forming salts or coordinating with metal fragments. mdpi.com For instance, studies on the monosodium and disodium (B8443419) salts of a phosphinic acid derivative showed that while both compounds produced a blue fluorescent emission, the disodium salt had a higher photoluminescence quantum yield. mdpi.com The emission and excitation bands for the disodium salt were also shifted to longer wavelengths compared to the monosodium salt. mdpi.com This highlights the potential for tuning the optical properties of these materials by altering their chemical structure.

Furthermore, these phosphonate-based luminescent compounds have shown an affinity for substrates like cellulose (B213188). Doped cellulose samples have been shown to maintain emission features comparable to the pure compound, suggesting applications in functionalized textiles or papers. mdpi.com The development of metal phosphonates, particularly those involving lanthanide ions, is a significant area of research for creating materials with unique photoluminescent properties. researchgate.net

Table 1: Photoluminescence Characteristics of [2-(2-hydroxyphenyl)phenyl]phosphinic Acid Salts

| Compound | Lowest-Energy Absorption (nm) | Emission Type | Key Feature |

|---|---|---|---|

| Monosodium Salt | 278 | Blue Fluorescence | Lower quantum yield |

| Disodium Salt | 278 | Blue Fluorescence | Higher quantum yield, bands shifted to longer wavelengths |

Data sourced from studies on related phosphinic acid derivatives. mdpi.com

Dental and Biomedical Materials

Compomer Materials and Dental Cements

Phosphonic acid derivatives, such as vinyl phosphonic acid (VPA), have been investigated as active monomers in the formulation of experimental polyacid-modified composite resins, commonly known as compomers. 43.230.198 Compomers are hybrid materials that aim to combine the aesthetics of traditional composite resins with the therapeutic, fluoride-releasing benefits of glass-ionomer cements. wikipedia.org The essential components for this dual functionality are a reactive glass filler and an acid-functional monomer. 43.230.198

The phosphonic acid group serves as the acid-functional component. Following the initial hardening of the resin matrix via light polymerization, the material absorbs moisture from the oral environment. wikipedia.org This allows for a secondary acid-base setting reaction between the phosphonic acid groups on the polymer and the reactive glass filler particles. 43.230.198wikipedia.org This reaction is crucial for fluoride (B91410) ion release, which helps in preventing further tooth decay. wikipedia.org

Studies have demonstrated that experimental compomers formulated with VPA can exhibit properties equivalent to or better than commercial materials. For example, VPA-containing compomers showed improved resistance to toothbrush abrasion compared to a commercial control (Dyract AP). 43.230.198 The concentration of the phosphonic acid monomer is a critical factor, as it can inhibit the primary polymerization reaction if used in excessive amounts. 43.230.198 In addition to compomers, polymers of VPA have also been utilized in experimental glass-ionomer cements, showcasing the versatility of the phosphonic acid group in dental restoratives. 43.230.198

Adhesion Promoters

The phosphonic acid group is highly effective in promoting adhesion to tooth structures, particularly enamel and dentin. nih.gov Organophosphorus compounds have been found to form strong and durable bonds with the tooth surface. 43.230.198 This adhesive capability is a primary reason for their inclusion in dental materials like compomers and bonding agents. 43.230.198 The mechanism of adhesion relies on the ability of the acid group to interact with the hydroxyapatite (B223615) of the enamel and dentin. frontiersin.org

The process is analogous to the established acid-etching technique, where an acid (traditionally phosphoric acid) is used to demineralize the tooth surface, creating microporosities. frontiersin.orgnih.gov The adhesive resin then infiltrates these porosities, creating a strong micromechanical interlock upon polymerization. frontiersin.org Phosphonic acid monomers integrated into an adhesive resin can perform this etching function as part of a "self-etching" system, simplifying the clinical procedure. nih.gov

Research on newly designed phosphonic acid monomers has shown that they can achieve strong and durable adhesion to both unetched enamel and metal alloys. nih.gov Experimental adhesive resins containing these monomers exhibited significantly higher tensile bond strengths compared to conventional phosphorus-containing monomers. nih.gov This indicates their potential for use in prosthodontic and orthodontic applications, such as self-etching, non-rinsing orthodontic adhesives. nih.gov

Table 2: Tensile Bond Strength of Experimental Phosphonic Acid Monomer Adhesives

| Substrate | Adhesive System | Mean Tensile Bond Strength (MPa) |

|---|---|---|

| Unetched Ground Enamel | Experimental Phosphonic Acid Monomer | Significantly Higher than Controls |

| Sandblasted Ni-Cr Alloy | Experimental Phosphonic Acid Monomer | Significantly Higher than Controls |

Data reflects findings that new phosphonic acid monomers attained stronger adhesion than conventional phosphorous-containing monomers like MEPP and VBPA. nih.gov

Textile and Dyeing Applications

Enhanced Light and Wet Fastness of Azo-Dyes to Oxide Surfaces

A significant application of incorporating phosphonic acid groups into azo dyes is the improvement of their durability, specifically their light and wet fastness, on certain substrates. rsc.org Phosphonate-functionalized dyes have been shown to bind strongly to metal oxide surfaces, such as aluminum oxides. rsc.org This strong attachment is key to their enhanced performance.

Table 3: Properties of Phosphonate-Functionalized Azo Dyes

| Feature | Description | Advantage |

|---|---|---|

| Functionality | Contains one or more phosphonic acid (-PO(OH)₂) groups. google.com | Provides a reactive site for binding to substrates. |

| Binding Mechanism | Forms strong, stable bonds with oxide surfaces (e.g., Al₂O₃). rsc.org | Leads to enhanced wet fastness and light fastness. |

| Application | Dyeing of cellulosic fibers and blends; coloration of oxide surfaces. google.comrsc.org | Versatile for textiles and materials science applications. |

| Fixation | Can be fixed under acidic conditions with carbodiimides. google.com | Allows for dyeing of polyester/cotton blends without affecting the disperse dye. |

Future Research Directions and Emerging Trends

Advancements in Asymmetric Synthesis

The biological activity of chiral molecules is often highly dependent on their absolute configuration. Consequently, the development of efficient methods for the asymmetric synthesis of (2-Aminophenyl)phosphonic acid and its derivatives is a critical area of ongoing research. While general methods for the catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives have been established, specific applications to the enantioselective synthesis of this compound are still an emerging field. nih.govrsc.org

Future advancements are expected to focus on the development of novel chiral catalysts, including transition metal complexes and organocatalysts, that can provide high enantioselectivity and yields for the synthesis of optically active this compound. nih.govehu.es Key strategies likely to be explored include the catalytic asymmetric hydrophosphonylation of imines and the asymmetric hydrogenation of corresponding enamines. Researchers are continuously seeking more economical and powerful synthetic approaches to produce enantiomerically enriched aminophosphonates. rsc.org The development of stereoselective C-P, C-C, and C-N bond formation methodologies will be crucial in accessing a wider range of chiral derivatives. nih.gov

Exploration of Novel Bioactive Derivatives

The structural similarity of aminophosphonic acids to natural amino acids makes them compelling candidates for the development of novel bioactive compounds. nih.gov Derivatives of aminophosphonic acids have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govnih.govnih.gov However, the specific biological profile of this compound derivatives remains largely unexplored.

Future research will undoubtedly focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. This will involve modifications of the amino and phosphonic acid functionalities, as well as substitutions on the phenyl ring. For instance, the introduction of different pharmacophores could lead to compounds with enhanced or novel therapeutic properties. Structure-activity relationship (SAR) studies will be instrumental in identifying the key structural features responsible for any observed biological activity, guiding the design of more potent and selective agents. nih.gov Areas of particular interest for screening these novel derivatives will likely include their potential as anticancer agents, given the activity of related aminophosphonates, and as inhibitors of enzymes such as alanine (B10760859) aminopeptidases. nih.govnih.gov

Integration with Advanced Materials for Multifunctional Systems

The phosphonic acid group is an excellent anchor for binding to metal oxide surfaces, opening up possibilities for the integration of this compound into advanced materials. rsc.org This functionalization can impart new properties to the materials, leading to the development of multifunctional systems.

An emerging trend is the use of phosphonic acids to create self-assembled monolayers (SAMs) on various substrates. nih.govrsc.orgmdpi.com Future research is expected to explore the formation of SAMs of this compound on surfaces like silicon oxide, aluminum, and other metal oxides. nih.govmdpi.com These functionalized surfaces could find applications in biosensors, electronic devices, and as corrosion-resistant coatings. The amino group of this compound provides a reactive handle for the further covalent attachment of other molecules, such as biomolecules or fluorescent probes, paving the way for the creation of sophisticated, multifunctional platforms. The development of polymers functionalized with this compound is another promising avenue, with potential applications in areas such as dental adhesives and drug delivery.

Deeper Mechanistic Understanding via Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural, electronic, and reactive properties of this compound is fundamental for its rational application in various fields. Advanced spectroscopic and computational techniques are powerful tools for gaining these insights.